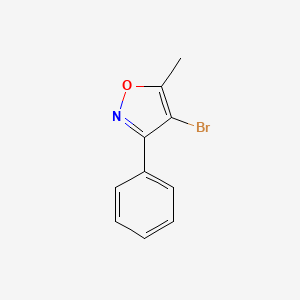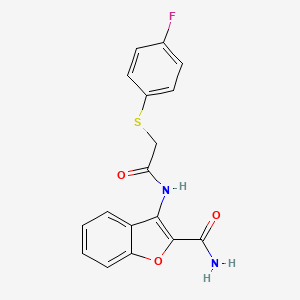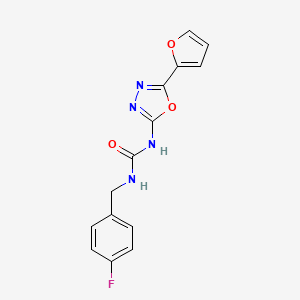
4-Bromo-5-methyl-3-phenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-methyl-3-phenylisoxazole is a chemical compound with the empirical formula C11H10BrNO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of this compound is 252.11 . The SMILES string representation of the molecule is Cc1onc(-c2ccccc2)c1CBr .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 252.11 , and its empirical formula is C11H10BrNO .Aplicaciones Científicas De Investigación
Kinetics and Mechanism of Base-Induced Decomposition
Research by Munno et al. (1977) focused on the base-induced decomposition of 4- and 5-phenylisoxazole derivatives, including 4-bromo-5-methyl-3-phenylisoxazole. They established the mechanism of reaction as a one-stage concerted abstraction of the proton in position 3 and scission of the N–O bond. This study contributes to understanding the reaction kinetics and mechanisms involving isoxazole derivatives (Munno, Bertini, & Lucchesini, 1977).
Tautomerism of Heteroaromatic Compounds
Boulton and Katritzky (1961) investigated the tautomerism of heteroaromatic compounds with five-membered rings, including derivatives of 4-bromo-3-phenylisoxazole. Their work provided insights into the basicities of isoxazole and its derivatives, as well as their behavior in different solvents (Boulton & Katritzky, 1961).
Structural Studies and Bromination Reactions
Sarlo et al. (1966) explored the bromination of 3-phenyl and 4-phenyl compounds by N-bromosuccinimide. They highlighted differences in physical properties between 3-aryl and 4-aryl compounds in the solid phase, contributing to the understanding of structural properties and reactions involving isoxazoles (Sarlo, Fabbrini, & Renzi, 1966).
Design of Cyclooxygenase-1 (COX-1) Inhibitors
Vitale et al. (2013) used a derivative of 5-methyl-4-phenylisoxazole to design a new series of diarylisoxazoles, aiming to improve selectivity and efficacy for COX-1 inhibition. This research has implications for the development of antiplatelet and anti-inflammatory agents (Vitale et al., 2013).
Reaction with Electrophilic Compounds
Alberola et al. (1992) studied the reactivity of 3-methyl-5-phenylisoxazole against electrophilic compounds. Their research provides insight into the behavior of isoxazole derivatives in various chemical reactions, contributing to synthetic chemistry applications (Alberola, Calvo, Rodriguez, & Sañudo, 1992).
13C NMR Spectroscopy
Yu et al. (2015) conducted 13C NMR spectroscopy of a series of 3,5-diaryl-4-bromoisoxazoles, providing valuable data for understanding the electronic structure and substituent effects in these compounds. This research aids in the characterization and analysis of similar heterocyclic compounds (Yu et al., 2015).
Electrophilic Substitution of Heteroaromatic Compounds
Katritzky et al. (1975) explored the electrophilic substitution of phenylisoxazoles, including 3-methyl-5-phenylisoxazole. Their study contributes to the understanding of the kinetics and mechanism of such reactions, providing valuable insights for synthetic strategies involving isoxazole derivatives (Katritzky, Konya, Tarhan, & Burton, 1975).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Isoxazole derivatives, to which 4-bromo-5-methyl-3-phenylisoxazole belongs, have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Mode of Action
It is known that the biological activity of isoxazole derivatives can be influenced by the substitution of various groups on the isoxazole ring .
Biochemical Pathways
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity .
Result of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Propiedades
IUPAC Name |
4-bromo-5-methyl-3-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAIRCXZUYJGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-ethyl 3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2544585.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2544587.png)

![N-benzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2544594.png)
![4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2544595.png)

![N-[1-(4-chlorophenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2544598.png)
![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B2544599.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2544600.png)

![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2544604.png)
![7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544606.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2544607.png)